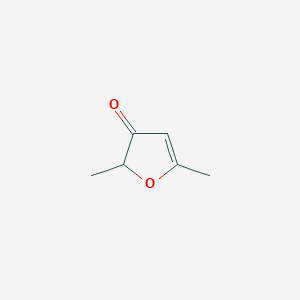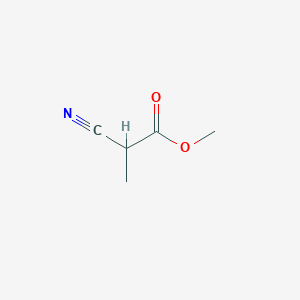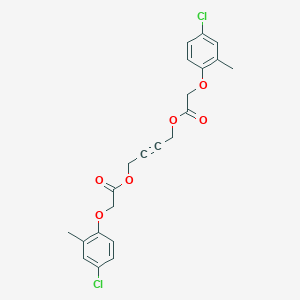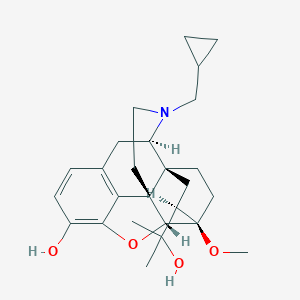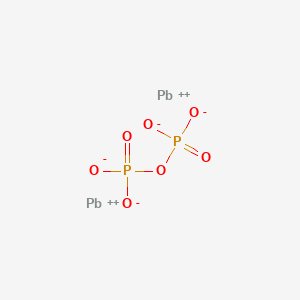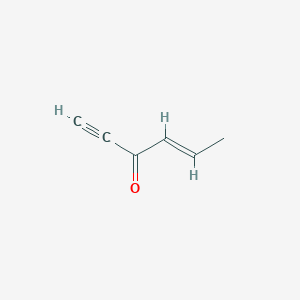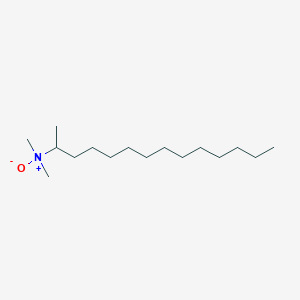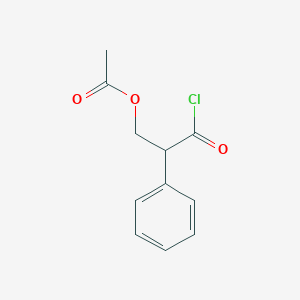
Acetyltropylic chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acetyltropylic chloride involves multiple approaches, including the use of acetyl chloride as a versatile reagent. Acetyl chloride facilitates the formation of various chemical compounds, such as 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives, through a three-component condensation reaction involving diethyl phosphoramidate, aldehydes, and diphenyl phosphite (Yuan, Chen, & Wang, 1991). This synthesis pathway highlights the compound's role in creating key intermediates for further chemical synthesis.
Molecular Structure Analysis
The molecular structure of acetyltropylic chloride has been elucidated through techniques such as gas electron diffraction and microwave spectroscopy. These studies provide detailed insights into bond lengths, bond angles, and molecular geometry. For instance, investigations on acetyl chloride revealed specific structural parameters, including C=O and C–Cl bond lengths and the angles formed between these bonds, showcasing the molecule's structural characteristics (Tsuchiya & Kimura, 1972).
Chemical Reactions and Properties
Acetyltropylic chloride participates in various chemical reactions, such as cross-coupling reactions with Grignard reagents, facilitated by catalysts like iron(III) acetylacetonate. This process is a mild, general, and convenient method for synthesizing aliphatic and aromatic ketones, demonstrating the compound's reactivity and versatility in organic synthesis (Fiandanese, Marchese, Martina, & Ronzini, 1984).
Physical Properties Analysis
The physical properties of acetyltropylic chloride, such as its phase behavior, have been studied using techniques like neutron diffraction. These studies provide valuable information on the compound's behavior in different states and under various conditions, contributing to a comprehensive understanding of its physical characteristics (Ohtomo & Arakawa, 1980).
Chemical Properties Analysis
The chemical properties of acetyltropylic chloride, including its reactivity and interaction with other compounds, have been explored in detail. For instance, its role in the formation of carbocations from trityl chlorides in acetonitrile highlights the compound's utility in facilitating complex chemical reactions (Hojo, Ueda, & Yamasaki, 1999). These insights into its chemical behavior are crucial for its application in various synthetic pathways.
科学的研究の応用
Enantioseparation and Analysis
Acetyltropylic chloride is a synthetic intermediate for the preparation of tropane alkaloid derivatives. These derivatives are utilized in anticholinergic drugs, deliriants, and stimulants. A significant study demonstrated the successful enantioseparation of acetyltropic acid, a related compound, using countercurrent chromatography with sulfobutyl ether-β-cyclodextrin as a chiral selector. This process highlighted the importance of acetyltropylic chloride and related compounds in the pharmaceutical industry, especially in the preparation of optically active compounds, which are crucial for the development of drugs with specific desired effects (Qiu, Sun, Wang, Yan, & Tong, 2019).
Reaction Medium in Cellulose Functionalization
Ionic liquids, including substances like 1-N-butyl-3-methylimidazolium chloride, have been explored as solvents for cellulose, demonstrating the ability to dissolve cellulose to a high concentration without degrading the polymer. This research presents an innovative approach to cellulose functionalization, using ionic liquids as reaction mediums for synthesizing cellulose derivatives such as carboxymethyl cellulose and cellulose acetate. The findings suggest a potential application for acetyltropylic chloride in the modification and functionalization of cellulose, providing an environmentally friendly alternative for the development of cellulose-based materials (Heinze, Schwikal, & Barthel, 2005).
Cleaner Production of Vinyl Chloride Monomers
Vinyl chloride monomer (VCM) production, a precursor for polyvinyl chloride (PVC), traditionally utilizes hazardous materials like mercuric chloride catalysts. Research has focused on developing non-mercury catalysts for acetylene hydrochlorination, a process relevant to acetyltropylic chloride's potential uses. Exploring environmental-friendly catalysts and efficient reactor designs aims to achieve sustainable PVC production, aligning with the broader goals of minimizing environmental impact and enhancing safety in chemical manufacturing processes (Zhang, Liu, Li, & Dai, 2011).
Advanced Acetylation Techniques
The acetylation of primary amines and amino acids in an environmentally benign brine solution using acetyl chloride represents a significant advancement in green chemistry. This method demonstrates the first efficient use of acetyl chloride, a highly reactive acylating agent, in aqueous media, offering a green alternative for the acetylation of amines and amino acids with excellent yields. This process illustrates the potential of acetyltropylic chloride in synthetic organic chemistry, particularly in the development of sustainable and environmentally friendly acylation methodologies (Basu, Chakraborty, Sarkar, & Saha, 2013).
Safety And Hazards
特性
IUPAC Name |
(3-chloro-3-oxo-2-phenylpropyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-8(13)15-7-10(11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWISFVVAKCNEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1=CC=CC=C1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447291 |
Source


|
| Record name | 3-Chloro-3-oxo-2-phenylpropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyltropylic chloride | |
CAS RN |
14510-37-3 |
Source


|
| Record name | 3-Chloro-3-oxo-2-phenylpropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

